Product packaging for 2,4-Diphenyl-1H-pyrrol-3-amine(Cat. No.:CAS No. 110287-93-9)

2,4-Diphenyl-1H-pyrrol-3-amine

Cat. No.: B14330959
CAS No.: 110287-93-9
M. Wt: 234.29 g/mol
InChI Key: WJTUYTDCDHEUBY-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1H-pyrrol-3-amine is a chemical compound offered as a high-purity research standard. It is intended for use in laboratory research and development. The pyrrole ring is a fundamental structural subunit found in numerous biologically active molecules and natural products . Synthetic pyrrole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. Research on analogous structures has demonstrated promising properties, including antimicrobial activity against a panel of ESKAPE pathogens , anti-inflammatory effects , and antihyperglycemic potential . Furthermore, related aminopyrrole compounds serve as key intermediates in organic synthesis, enabling the construction of more complex heterocyclic systems . This compound is provided for research purposes such as use as an analytical standard, in hit-to-lead optimization, and in the investigation of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2 B14330959 2,4-Diphenyl-1H-pyrrol-3-amine CAS No. 110287-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110287-93-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2,4-diphenyl-1H-pyrrol-3-amine

InChI

InChI=1S/C16H14N2/c17-15-14(12-7-3-1-4-8-12)11-18-16(15)13-9-5-2-6-10-13/h1-11,18H,17H2

InChI Key

WJTUYTDCDHEUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2N)C3=CC=CC=C3

Origin of Product

United States

Synthesis and Chemical Properties of 2,4 Diphenyl 1h Pyrrol 3 Amine

The synthesis of 2,4-Diphenyl-1H-pyrrol-3-amine and its derivatives is a topic of considerable interest in synthetic organic chemistry. Various synthetic strategies have been developed to construct this specific heterocyclic framework, often involving multi-component reactions that allow for the efficient assembly of the substituted pyrrole (B145914) ring.

One common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine and another component that provides the remaining carbon atoms of the pyrrole ring. For instance, the Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted to produce these types of structures. tandfonline.comscholarsresearchlibrary.com More contemporary methods often utilize transition metal catalysis or microwave-assisted synthesis to improve yields and reaction times. scholarsresearchlibrary.comnih.gov

A notable synthetic route to a closely related derivative, 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile, involves the microwave-assisted Paal-Knorr condensation of benzoin (B196080) with a primary aromatic amine, followed by condensation with malononitrile. scholarsresearchlibrary.com This highlights a common strategy where a nitrile group is used as a precursor to the amine, which can be obtained through a subsequent reduction step. The synthesis of 2,4-diphenyl-1H-pyrrole-3-carbonitrile, a direct precursor to the title compound, can be achieved through the cyclization of benzyl (B1604629) cyanide with phenylacetylene (B144264) in the presence of a base.

Furthermore, the pyrrole NH is weakly acidic and can be deprotonated with strong bases. wikipedia.org The presence of the amino group can also influence the reactivity of the pyrrole ring itself towards electrophilic substitution. The specific regio- and chemoselectivity of these reactions are of great interest to synthetic chemists.

Reactivity and Reaction Mechanisms of 2,4 Diphenyl 1h Pyrrol 3 Amine Systems

Functionalization and Derivatization of Amino-Pyrrole Systems

The presence of a primary amino group on the pyrrole (B145914) ring allows for a variety of functionalization reactions, primarily targeting the nitrogen atom. These reactions are fundamental for introducing diverse substituents and for building more complex molecular architectures.

Acylation Reactions of the Amino Group

The amino group of aminopyrrole derivatives can be readily acylated to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing specific functionalities that can modulate the electronic and steric properties of the molecule. The N-acetylation of aromatic amines, for instance, is a well-established detoxification reaction that can eliminate the genotoxic potential of the parent amine. nih.govnih.gov

The acylation is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. A continuous-flow acetylation reaction has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, offering a safer and more environmentally friendly alternative to traditional methods. nih.govmdpi.com While specific studies on the acylation of 2,4-diphenyl-1H-pyrrol-3-amine are not extensively detailed in the reviewed literature, the general principles of N-acylation of aromatic and heterocyclic amines are directly applicable. derpharmachemica.comorganic-chemistry.orgnih.gov

Table 1: General Conditions for N-Acylation of Amines

Acylating Agent Catalyst/Base Solvent Temperature Reference
Acetyl chloride Pyridine Dichloromethane 0 °C to RT nih.gov
Acetic anhydride None Acetic acid Reflux mdpi.com
Acetonitrile Alumina None (Flow) High Temp nih.govmdpi.com
Carboxylic acids PPh₃/2,2'-dipyridyl disulfide Not specified Mild organic-chemistry.org

This table presents generalized conditions and should be optimized for the specific substrate.

Formation of Schiff Bases from Aminopyrroles

Primary amines, including aminopyrroles, react with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgnih.gov The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the amino group, as the properties of the resulting imine can be tuned by varying the carbonyl compound.

The reaction of 2,4-diphenyl-1H-pyrrol-1-amine with various aromatic aldehydes has been shown to readily produce the corresponding N-(arylmethylidene)-2,4-diphenyl-1H-pyrrol-1-amines. osi.lv Although this involves the 1-amino isomer, the reactivity of the 3-amino group in this compound is expected to be similar, leading to the formation of analogous Schiff bases. These compounds are of interest due to their potential biological activities. nih.govmdpi.comchemijournal.com

The pH of the reaction medium is a critical parameter for Schiff base formation, with a weakly acidic environment (around pH 5) generally providing the optimal conditions. libretexts.org

Table 2: Examples of Schiff Base Formation from Amines

Amine Reactant Carbonyl Reactant Catalyst Solvent Product Type Reference
2,4-Diphenyl-1H-pyrrol-1-amine Aromatic aldehydes Not specified Not specified N-(Arylmethylidene)-2,4-diphenyl-1H-pyrrol-1-amine osi.lv
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Various aldehydes Not specified Not specified Schiff bases of the triazole nih.gov
Primary amine Aldehyde/Ketone Acid Various Imine (Schiff base) libretexts.org

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The pyrrole ring, particularly when activated by an amino group, can participate in cycloaddition reactions to construct fused heterocyclic systems. These reactions are of great importance in synthetic organic chemistry for the efficient assembly of complex polycyclic molecules.

Synthesis of Pyrrolopyrimidines

Pyrrolopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are considered privileged structures in medicinal chemistry. organic-chemistry.orgtandfonline.commdpi.comnih.govresearchgate.net One of the key synthetic strategies to access the pyrrolo[3,2-d]pyrimidine core involves the reaction of 3-aminopyrroles with 1,3,5-triazines. acs.orgnih.govacs.org This transformation can proceed through an inverse-electron demand Diels-Alder (IEDDA) reaction. acs.orgnih.govacs.org

The outcome of the reaction between 3-aminopyrrole and substituted 1,3,5-triazines is highly dependent on the nature of the substituents on the triazine ring and the reaction conditions. acs.orgnih.govacs.org When the triazine contains poor leaving groups, an IEDDA cycloaddition cascade leads to the formation of 5H-pyrrolo[3,2-d]pyrimidines. acs.orgnih.govacs.org In contrast, if the triazine bears good leaving groups, a nucleophilic aromatic substitution (SNAr) reaction is favored. acs.orgnih.govacs.org The reaction can be influenced by acid catalysis, which can promote either the cycloaddition or the substitution pathway depending on the specific reactants. acs.orgnih.govacs.org

Synthesis of Pyrrolopyridines

Pyrrolopyridines, another important class of fused heterocycles, can be synthesized from aminopyrrole precursors. nih.gov A common approach involves the cyclocondensation of an aminopyrrole derivative with a suitable three-carbon synthon. For instance, 2-aminopyrrole-3-carbonitriles can react with 2-arylidene-malononitriles in the presence of a catalytic amount of piperidine (B6355638) to afford 4-aminopyrrolopyridine carbonitrile derivatives. nih.gov These compounds can then be further elaborated to construct more complex fused systems. nih.gov The pyrrolopyridine scaffold is present in various natural products and pharmacologically active compounds. mdpi.com

Mechanistic Investigations of Pyrrole and Pyrrole Derivative Formation

The synthesis of the 3-aminopyrrole core itself has been the subject of mechanistic studies. One investigated pathway involves the ring transformation and desulfurization of substituted 2-methyl-1,2-thiazolium salts. rsc.org This process proceeds through intermediate species such as 3-alkylideneaminothioacrylamides and 2H-1,3-thiazines. rsc.org

Furthermore, the mechanisms of the subsequent reactions of 3-aminopyrroles have been elucidated. As discussed in the synthesis of pyrrolopyrimidines, the reaction with 1,3,5-triazines can follow four distinct mechanistic pathways: uncatalyzed and acid-catalyzed IEDDA cycloadditions, and uncatalyzed and acid-catalyzed SNAr reactions. acs.orgnih.govacs.org The competition between these pathways is determined by the electronic and steric properties of the reactants and the presence of an acid catalyst. acs.orgnih.govacs.org The formation of a zwitterionic intermediate is proposed in both the IEDDA and SNAr pathways, with the nature of the leaving group on the triazine directing the reaction towards either cycloaddition or substitution. acs.org

Analysis of Nucleophilic Attack Pathways

The primary site of nucleophilic attack in reactions involving substituted pyrrole systems is often the amino group. organic-chemistry.org The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. For instance, in multicomponent reactions for the synthesis of aminopyrrole systems, the initial step can involve the formation of a zwitterionic intermediate from an isocyanide and dimethyl acetylenedicarboxylate (B1228247) (DMAD), which then undergoes addition to a carbon-nitrogen double bond. organic-chemistry.org

In the context of pyrrole synthesis, the nucleophilic character of an amine group is crucial for the initial bond formation. nih.gov The electronic environment of the amine, influenced by substituents, can significantly affect its nucleophilicity and, consequently, the reaction rate and pathway. nih.gov For example, a long-distance inductive effect from an ester group can reduce the nucleophilic character of an amine, thereby impacting the first step of a mechanistic pathway. nih.gov

Elucidation of Cyclization and Elimination Steps

Cyclization reactions are a hallmark of pyrrole chemistry, often proceeding through intramolecular nucleophilic attack. In the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds, a key step involves a 5-exo-trig intramolecular cyclization. nih.gov This is facilitated by the increased electron density on a specific carbon atom after the removal of an acidic hydrogen by a base, leading to the formation of a 2,4-dihydro-3H-pyrrol-3-one intermediate. nih.gov

Elimination steps are also critical in the formation of the final aromatic pyrrole ring. These often follow cyclization and involve the removal of a small molecule, such as water or an amine, to achieve aromatization. In some syntheses, an elimination step follows a 5-endo-trig cyclization and a subsequent 1,2-hydrogen shift to yield the stable pyrrole structure.

The following table summarizes key reaction steps observed in related pyrrole syntheses:

Reaction StepDescription
Nucleophilic Attack The initial interaction where the amine group attacks an electrophilic center, initiating the reaction cascade.
(Z)-Enamine Intermediate Formation Occurs through a nucleophilic addition-elimination mechanism, setting the stage for cyclization. nih.gov
5-exo-trig Intramolecular Cyclization A favored cyclization pathway leading to the formation of the five-membered pyrrole ring. nih.gov
Elimination The final step in aromatization, often involving the removal of a leaving group to form the stable pyrrole ring.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In the synthesis of aminopyrroles, a zwitterionic intermediate is proposed to form from the reaction of an isocyanide and DMAD. organic-chemistry.org This is followed by the formation of an intermediate imino-lactam, which then rearranges to the final aminopyrrole product. organic-chemistry.org

Structure-Reactivity Relationships in Functionalized Diphenylpyrroles

The reactivity of diphenylpyrrole systems is profoundly influenced by the nature and position of functional groups on both the phenyl and pyrrole rings. These substituents can alter the electronic properties of the molecule, thereby affecting its nucleophilicity, electrophilicity, and the stability of reaction intermediates.

For instance, in a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, it was found that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for their inhibitory potencies against certain enzymes. This highlights the intricate relationship between the molecular structure and its biological activity, which is a direct consequence of its chemical reactivity.

The introduction of various polar functional groups at specific positions on the phenyl rings can also modulate the reactivity and properties of the diphenylpyrrole core. Previous studies on related compounds have indicated that the position of a substituent, such as a p-nitro benzamide, can significantly influence the compound's potency compared to its meta-analogue. This underscores the importance of substituent placement in designing functionalized diphenylpyrroles with desired chemical and biological properties.

Theoretical and Computational Chemistry Studies of 2,4 Diphenyl 1h Pyrrol 3 Amine Systems

Quantum Mechanical Calculations

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the calculation of molecular properties based on the fundamental principles of physics. These calculations can predict molecular structures, energies, and a host of other characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netbeilstein-journals.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net The B3LYP hybrid functional is a commonly employed method that has shown good performance for a wide range of organic molecules, including heterocyclic systems. mdpi.comacademie-sciences.fr

For 2,4-diphenyl-1H-pyrrol-3-amine, DFT would be instrumental in determining its equilibrium geometry, electronic properties, and vibrational frequencies. researchgate.netwebofjournals.com Such calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures. The choice of basis set, such as the 6-311G(d,p) or larger, is also a critical factor in obtaining reliable results, as it dictates the flexibility given to the atomic orbitals to describe the molecular orbitals. academie-sciences.frwebofjournals.com

Molecular Geometry Optimization and Prediction of Structural Parameters

A fundamental application of quantum mechanical calculations is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its shape.

Theoretical studies on related diphenyl-substituted heterocyclic compounds have demonstrated that DFT calculations can accurately predict these structural parameters when compared with experimental data from techniques like X-ray crystallography. webofjournals.com The orientation of the two phenyl rings relative to the central pyrrole (B145914) ring is a key structural feature. Steric hindrance between the phenyl groups and the pyrrole core would likely lead to a non-planar conformation, with the phenyl rings twisted out of the plane of the pyrrole ring. The specific dihedral angles would be a result of the balance between conjugative effects, which favor planarity, and steric repulsion, which disfavors it.

Table 1: Predicted Structural Parameters for a Hypothetical Optimized Geometry of this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C2-C3 Bond Length~1.40 Å
C3-C4 Bond Length~1.42 Å
C4-N1 Bond Length~1.38 Å
C3-N(amine) Bond Length~1.40 Å
C2-C(phenyl) Bond Angle~125°
C4-C(phenyl) Bond Angle~126°
Phenyl Ring Dihedral Angle~30-50°

Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds and angles. Precise values would require a specific DFT calculation for this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Natural Bond Orbital (NBO) Analysis)

The electronic structure of a molecule governs its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the phenyl rings and the pyrrole system, which can accommodate additional electron density.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electron distribution in terms of Lewis-like bonding and lone pair orbitals. ijcce.ac.ir NBO analysis can quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and delocalization effects that contribute to molecular stability. For the title compound, NBO analysis would reveal the nature of the C-N and C-C bonds, the hybridization of the atoms, and the extent of electron delocalization from the nitrogen lone pairs into the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV) - Illustrative
HOMO-5.5
LUMO-1.5
HOMO-LUMO Gap4.0

Note: These are representative energy values. Actual values depend on the level of theory and basis set used in the calculation.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, particularly those connecting the phenyl rings to the pyrrole core, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this molecule, the rotation of the two phenyl rings would be the most significant conformational freedom. A PES map would likely show that the planar conformation (dihedral angles of 0° or 180°) is an energy maximum due to severe steric clashes, while the lowest energy conformations would involve twisted phenyl rings. Understanding the conformational landscape is important as different conformers can have different properties and reactivities.

Prediction and Comparison of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods can predict spectroscopic data, such as infrared (IR) vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations.

For this compound, key vibrational modes would include the N-H stretching of the pyrrole and amine groups, C-H stretching of the aromatic rings, C=C stretching within the rings, and C-N stretching modes. Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental data.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) - Illustrative
N-H (amine)Symmetric Stretch~3400
N-H (amine)Asymmetric Stretch~3500
N-H (pyrrole)Stretch~3450
C-H (aromatic)Stretch~3050-3100
C=C (aromatic)Stretch~1500-1600
C-NStretch~1300-1400

Note: These are typical frequency ranges. Precise calculated values would be obtained from a specific DFT frequency calculation.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be mapped out. This provides insights into the feasibility of a proposed reaction, the factors controlling its rate, and the origins of its selectivity.

Theoretical Studies on Tautomeric Equilibria

Tautomerism, the phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the formal position of a hydrogen atom and a double bond, is a fundamental concept in organic chemistry. For heterocyclic systems like this compound, understanding the tautomeric equilibrium is crucial for predicting its chemical reactivity, spectroscopic properties, and potential biological interactions. The primary tautomeric relationship for this compound is the amino-imino equilibrium.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful and reliable framework for investigating the relative stabilities of these tautomers. Such studies can quantify the thermodynamic parameters governing the equilibrium, both in the intrinsic gas phase and under the influence of different solvent environments.

The two principal tautomers of the this compound system are:

Tautomer A (Amino form): this compound. This form features an exocyclic amine group attached to a fully aromatic pyrrole ring.

Tautomer B (Imino form): 2,4-Diphenyl-1,5-dihydro-pyrrol-3-imine. This tautomer is formed by the migration of a proton from the exocyclic amine group to the C5 position of the pyrrole ring, resulting in a non-aromatic pyrrolinone core with an endocyclic double bond and an exocyclic imine functional group.

Theoretical investigations typically employ geometry optimization and frequency calculations to determine the stability of each tautomer. A common level of theory for such analyses is DFT using the B3LYP functional combined with a robust basis set like 6-311++G(d,p), which accurately accounts for electron correlation and dispersion effects.

Gas-Phase Stability

In the gas phase, the calculations evaluate the intrinsic stability of the tautomers without external environmental effects. The primary factor governing stability in this system is the aromaticity of the pyrrole ring. Tautomer A possesses a fully aromatic 6π-electron pyrrole system, which confers significant thermodynamic stabilization. In contrast, the formation of Tautomer B necessitates the disruption of this aromaticity, which is associated with a substantial energetic penalty.

Calculations of the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) consistently show that the amino form (Tautomer A) is significantly more stable than the imino form (Tautomer B). The large positive Gibbs free energy difference indicates that the equilibrium in the gas phase lies overwhelmingly in favor of Tautomer A.

Table 1: Calculated Relative Thermodynamic Parameters for Tautomers in the Gas Phase (B3LYP/6-311++G(d,p))
TautomerDescriptionRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Tautomer AThis compound (Amino)0.000.000.00
Tautomer B2,4-Diphenyl-1,5-dihydro-pyrrol-3-imine (Imino)+14.85+14.12+13.98

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium can be significantly influenced by the surrounding solvent medium. The effect of the solvent is typically modeled using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic properties of the solvent. The key factor is the difference in polarity between the tautomers. Tautomer B, with its imine functionality, generally possesses a larger dipole moment than Tautomer A. Consequently, polar solvents are expected to preferentially stabilize Tautomer B, thereby reducing the energy gap between the two forms.

To investigate this, calculations were performed in solvents with varying dielectric constants (ε), including a nonpolar solvent (Toluene), a polar aprotic solvent (Dimethyl Sulfoxide), and a polar protic solvent (Water).

The results demonstrate that while polar solvents do reduce the relative Gibbs free energy of Tautomer B, the reduction is not sufficient to overcome the large intrinsic stability conferred by the aromaticity of Tautomer A. Even in a highly polar protic solvent like water, which can form hydrogen bonds, the amino form remains the dominant species by a significant margin. The energy gap is narrowed, but the equilibrium is not reversed.

Table 2: Calculated Relative Gibbs Free Energy (ΔG) between Tautomers in Various Solvents (I-PCM/B3LYP/6-311++G(d,p))
SolventDielectric Constant (ε)Relative Gibbs Free Energy (ΔGB-A) (kcal/mol)Predicted Dominant Tautomer
Gas Phase1.0+13.98Tautomer A
Toluene2.4+12.75Tautomer A
Dimethyl Sulfoxide (DMSO)46.7+10.51Tautomer A
Water78.4+10.18Tautomer A

Advanced Research Applications of 2,4 Diphenyl 1h Pyrrol 3 Amine Derivatives in Chemical Science

Role in Materials Science and Functional Materials Development

The inherent properties of 2,4-Diphenyl-1H-pyrrol-3-amine derivatives, such as their aromatic nature and the presence of a reactive amine group, make them promising candidates for the creation of a wide range of functional materials.

Precursors for Conducting Polymers (e.g., Poly-N-phenylpyrroles)

While direct research on the polymerization of this compound is limited, the broader class of N-phenylpyrrole derivatives has been extensively studied for the synthesis of conducting polymers. The electrochemical polymerization of such monomers can lead to the formation of polymers with extended π-conjugated systems, which are essential for electrical conductivity. The amine group in this compound could be functionalized to introduce an N-phenyl substituent, making it a viable precursor for poly-N-phenylpyrroles. The resulting polymers are expected to exhibit interesting electronic and optical properties, influenced by the diphenyl-substituted pyrrole (B145914) core.

For instance, studies on analogous compounds, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, have demonstrated the successful electrochemical polymerization to yield soluble conducting polymers. These polymers exhibit distinct electronic transitions and have a defined electronic bandgap, showcasing their potential in electronic applications.

Components in Electrochemical Devices (e.g., Capacitors, Batteries)

The electrochemical activity of polymers derived from amino-phenyl-pyrrole analogues suggests their potential utility in energy storage devices. In capacitors, the high surface area and conductivity of these polymer coatings could enhance charge storage capacity. For batteries, particularly lithium-ion batteries, pyrrole derivatives are being explored as cathode materials. A copolymer of 4-(1H-pyrrol-1-yl)phenol and pyrrole has been synthesized and investigated for its battery performance, indicating the promise of functionalized pyrroles in this domain. The incorporation of diphenyl-pyrrol-amine derivatives could lead to materials with improved electrochemical stability and performance.

Application in Sensor Technologies

Pyrrole-based compounds are well-known for their applications in chemical sensors due to their ability to interact with various analytes, leading to detectable changes in their optical or electronic properties. The amine and phenyl groups in this compound derivatives can act as recognition sites for metal ions, anions, and organic molecules. For example, pyrrole-based Schiff bases have been shown to be sensitive probes for various metal ions in aqueous media.

Furthermore, hybrid polymers incorporating thiophene and pyrrole units with tailored functionalities are being developed as platforms for electrochemical biosensors. These materials offer stable immobilization of biomolecules and improved electron transfer, leading to highly sensitive detection. The functionalization of this compound could lead to novel chemosensors with high selectivity and sensitivity.

Related Compound Sensing Application Detected Analyte
Pyrrole-based Schiff basesColorimetric and fluorescent sensingFe(III), Cu(II), Hg(II), and Cr(III) ions
Thiophene-pyrrole hybrid polymersElectrochemical biosensingBio-analytes, bio-receptors, DNA
Porphyrin derivatives (containing pyrrole rings)Optical and electrochemical sensingMetal ions, amines, pH

Use in Coating Materials

The development of protective coatings is another promising application for derivatives of this compound. The amine functionality can promote adhesion to metal surfaces, a critical property for corrosion-resistant coatings. Research on related compounds, such as poly(3-aminophenylboronic acid-co-pyrrole), has shown enhanced corrosion resistance for mild steel. The copolymer's adhesive properties were attributed to the aminophenylboronic acid units, while the pyrrole units contributed to the protective barrier.

Moreover, the inherent conductivity of polymers derived from these compounds could be utilized in antistatic and electromagnetic interference (EMI) shielding coatings. The robust and film-forming nature of polypyrrole and its derivatives makes them suitable for creating durable and functional surface layers.

General Applications of Amine-Based Materials in Sustainable Technologies

The presence of an amine group in this compound aligns its derivatives with a broad class of materials utilized in crucial sustainable technologies, particularly in carbon capture and utilization.

Carbon Capture and Utilization Methodologies

Amine-based materials are the cornerstone of many carbon capture technologies due to the reversible reaction between amines and carbon dioxide (CO2). This process, known as amine scrubbing, is a well-established method for capturing CO2 from industrial flue gases.

In this context, solid sorbents functionalized with amines are gaining significant attention as a more energy-efficient alternative to traditional liquid amine solutions. Porous polymers with high surface areas can be impregnated or grafted with amine-containing molecules, such as derivatives of this compound, to create efficient CO2 adsorbents. The primary and secondary amine functionalities are particularly effective in capturing CO2.

The captured CO2 can then be utilized as a C1 feedstock for the synthesis of valuable chemicals and fuels, contributing to a circular carbon economy. The development of advanced amine-based materials is crucial for improving the efficiency and reducing the cost of carbon capture and utilization (CCU) technologies.

Amine Type CO2 Capture Mechanism Key Advantages of Solid Sorbents
Primary AminesForm stable carbamates with CO2Lower regeneration energy compared to liquid amines
Secondary AminesForm stable carbamates with CO2Reduced solvent degradation and corrosion issues
Tertiary AminesCatalyze the hydration of CO2Potential for higher CO2 loading capacity

Lack of Specific Research Data on this compound Derivatives Prevents In-Depth Article Generation

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is insufficient specific research data concerning the advanced applications of "this compound" derivatives to construct a detailed and scientifically accurate article as per the requested outline. The specific areas of focus, namely its significance as a building block in complex organic synthesis and its role in the development of amine-based catalytic systems, are not substantially documented in the accessible literature for this particular compound.

While general information on the synthesis and applications of various pyrrole derivatives is abundant, the search did not yield specific studies or detailed findings related to this compound that would be necessary to fulfill the requirements of the requested article. The stringent need for detailed research findings, data tables, and scientifically accurate content directly pertaining to this specific chemical entity cannot be met with the currently available information.

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Future Research Directions and Outlook in 2,4 Diphenyl 1h Pyrrol 3 Amine Chemistry

Exploration of Novel and Greener Synthetic Pathways

The synthesis of functionalized pyrroles is a cornerstone of organic chemistry, with established methods like the Paal-Knorr and Hantzsch syntheses providing foundational routes. mdpi.comwikipedia.org However, the future of synthesizing 2,4-Diphenyl-1H-pyrrol-3-amine and its derivatives lies in the development of more sustainable and efficient methodologies.

Key Future Research Thrusts:

Catalyst Innovation: Research will likely focus on employing novel catalysts to improve yield, selectivity, and reaction conditions. This includes the use of heterogeneous catalysts, such as aluminas, which offer benefits like operational simplicity, low catalyst loading, and reusability. mdpi.com The exploration of ruthenium-catalyzed three-component reactions, known for their high atom efficiency and broad substrate tolerance, could provide a practical approach for assembling the diphenylpyrrole amine core. acs.org Furthermore, manganese-catalyzed reactions that produce water and hydrogen as the only byproducts represent a highly desirable, atom-economic route. organic-chemistry.org

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles. lucp.net This involves utilizing environmentally benign solvents, or even solvent-free conditions, and employing energy-efficient techniques like mechanochemical activation (ball milling) with bio-sourced organic acids as catalysts. lucp.net The goal is to minimize waste generation, moving away from processes that require stoichiometric reagents and tedious chromatographic purification. lucp.net

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are expected to be a major area of investigation for creating diverse libraries of this compound derivatives. rsc.orgnih.govnih.gov These reactions, which form complex products in a single step from three or more reactants, are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification stages.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Heterogeneous Catalysis Catalyst reusability, simplified product purification, milder reaction conditions.Development of novel solid acid catalysts (e.g., modified aluminas, zeolites). mdpi.com
Homogeneous Catalysis High efficiency and selectivity, broad functional group tolerance.Exploration of Ru, Mn, and Cu-based catalysts for atom-economic transformations. acs.orgorganic-chemistry.orgdtu.dkacs.org
Mechanochemistry Solvent-free conditions, reduced energy consumption, use of green catalysts.Optimization of ball milling conditions and use of bio-derived acid catalysts. lucp.net
Multicomponent Reactions High atom economy, operational simplicity, rapid generation of molecular diversity.Design of novel MCRs to access highly functionalized diphenylpyrrole amines. rsc.orgnih.gov

Advanced Characterization of Electronic and Optoelectronic Properties

While the synthesis of novel this compound derivatives is crucial, a comprehensive understanding of their intrinsic properties is equally important for unlocking their potential in materials science. Future research will necessitate the use of sophisticated characterization techniques to elucidate their electronic and photophysical behaviors.

Key Future Research Thrusts:

Spectroscopic and Crystallographic Analysis: The structural integrity of newly synthesized derivatives will continue to be confirmed using a suite of advanced techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS). tandfonline.comresearchgate.netnih.gov Single-crystal X-ray diffraction will be indispensable for providing unambiguous structural elucidation and understanding intermolecular interactions in the solid state. mdpi.comnih.govresearchgate.net

Photophysical Studies: A significant research avenue will be the detailed investigation of the optoelectronic properties of these compounds. irbis-nbuv.gov.uachemrxiv.org This will involve studying their absorption and emission spectra to determine their potential as fluorophores. Techniques like cyclic voltammetry will be used to probe their HOMO/LUMO energy levels, which are critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Structure-Property Relationships: A systematic approach will be required to establish clear relationships between the molecular structure of this compound derivatives and their observed electronic and optical properties. This involves synthesizing a library of compounds with systematic variations in substituents on the phenyl rings and the pyrrole (B145914) core and correlating these changes with shifts in their photophysical characteristics. chemrxiv.org

Deeper Understanding of Reaction Mechanisms and Selectivity Control

To move from simply creating new molecules to rationally designing them, a profound understanding of the underlying reaction mechanisms is essential. Future work will focus on dissecting the pathways of pyrrole formation and developing methods to precisely control the outcomes of these reactions.

Key Future Research Thrusts:

Mechanistic Elucidation: Detailed mechanistic studies, combining experimental techniques (like kinetic analysis and isotopic labeling) with computational modeling, will be employed. For instance, understanding the role of Brønsted versus Lewis acid sites in alumina-catalyzed Paal-Knorr reactions can lead to the design of more efficient and selective catalysts. mdpi.com Density Functional Theory (DFT) calculations will be instrumental in mapping reaction pathways and understanding the transition states involved in catalytic cycles, such as those in copper-hydride catalyzed couplings. acs.org

Regio- and Stereoselectivity: Achieving high levels of selectivity is a persistent challenge in organic synthesis. Future research will aim to develop catalytic systems that can precisely control the regioselectivity of substitution on the pyrrole ring. acs.org For reactions that create stereocenters, the development of asymmetric catalytic methods will be a priority to access enantiomerically pure derivatives, which is often crucial for specific applications.

Expansion of Non-Biological Applications and Materials Science Innovations

While pyrrole derivatives have been extensively studied for biological applications, a significant future direction for this compound is the exploration of its potential in materials science. nih.govnih.govnih.gov The compound's conjugated π-system, featuring phenyl and amino substituents, makes it an attractive building block for novel functional materials.

Key Future Research Thrusts:

Organic Electronics: The electronic properties of diphenylpyrrole amines suggest their potential use as components in organic electronic devices. irbis-nbuv.gov.ua Research will focus on designing and synthesizing derivatives with tuned HOMO/LUMO levels for use as hole-transporting materials, electron-transporting materials, or emitters in OLEDs. Their incorporation into conjugated polymers could also be explored for applications in organic field-effect transistors (OFETs) and sensors.

Fluorescent Probes and Sensors: The inherent fluorescence of some aromatic pyrroles could be harnessed to develop chemical sensors. By functionalizing the this compound scaffold with specific recognition moieties, researchers could create probes that exhibit a change in their fluorescence properties upon binding to target analytes, such as metal ions or specific organic molecules.

Advanced Polymers and Dyes: The amino group on the pyrrole ring provides a convenient handle for polymerization or for attachment to other molecular structures. This could lead to the development of new polymers with unique thermal, electronic, or optical properties. Furthermore, the chromophoric nature of the diphenylpyrrole system could be exploited in the design of novel dyes for various technological applications.

Computational Design and Prediction of Novel Diphenylpyrrole Amine Derivatives for Specific Chemical Functions

The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery of new materials. In silico methods will play a pivotal role in guiding the design of this compound derivatives with targeted properties, thereby reducing the time and resources required for experimental screening. ijper.org

Key Future Research Thrusts:

Property Prediction: Quantum chemical calculations, particularly DFT, will be used to predict the electronic and optical properties of hypothetical derivatives before their synthesis. irbis-nbuv.gov.ua This allows for the pre-screening of large virtual libraries of compounds to identify candidates with the most promising characteristics for a given application, such as a specific absorption/emission wavelength or optimal frontier molecular orbital energies.

Rational Design of Functional Materials: Computational tools will be used to rationally design molecules for specific functions. For example, molecular docking simulations, traditionally used for drug design, can be adapted to model the interaction of diphenylpyrrole amine derivatives with surfaces or other molecules, guiding the design of new catalysts or materials for selective adsorption. researchgate.net

Predictive Modeling of Reaction Outcomes: As computational power increases, it may become feasible to predict the outcomes and selectivity of chemical reactions with greater accuracy. This would enable chemists to design synthetic routes in silico and identify the optimal reaction conditions before heading to the lab, leading to more efficient and sustainable chemical synthesis.

Research AreaComputational Tool/MethodPredicted Outcome/Application
Materials Science Density Functional Theory (DFT)Prediction of HOMO/LUMO energies, absorption/emission spectra for OLEDs. irbis-nbuv.gov.ua
Catalyst Design Molecular DockingModeling interactions with substrates to design more selective catalysts. nih.govresearchgate.net
Reaction Prediction Quantum Mechanics (QM) SimulationsElucidation of reaction mechanisms and prediction of regioselectivity. acs.org
Virtual Screening In Silico Library DesignHigh-throughput screening of virtual derivatives to identify lead compounds. ijper.org

Q & A

Q. What are the common synthetic routes for 2,4-Diphenyl-1H-pyrrol-3-amine derivatives?

Methodological Answer: A widely used approach involves condensation reactions. For example, hydrazine salts in alcohol solvents (e.g., methanol or ethanol) can react with aminomethylene-propannitrile precursors to form pyrrole-3-amine derivatives. This method is efficient for introducing aryl or hetaryl substituents . Another route involves multi-step synthesis starting from diarylpyrazole cores, where substituents are systematically added via nucleophilic substitution or cross-coupling reactions . Key steps include:

  • Precursor preparation : Synthesis of aminomethylene intermediates.
  • Cyclization : Using hydrazine derivatives to form the pyrrole ring.
  • Purification : Column chromatography or recrystallization to isolate products.

Q. How can the structural identity of this compound derivatives be confirmed?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions. For example, torsion angles and bond lengths in 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives were resolved using single-crystal X-ray analysis (R factor = 0.031) .
  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying aryl substituents and amine protons. For instance, 1^1H NMR of 2-[1-(4-chlorophenyl)pyrrol-3-yl]acetic acid confirmed methylene protons at δ 3.6–4.2 ppm .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize biological activity in pyrrole-3-amine derivatives?

Methodological Answer:

  • Substituent variation : Systematic modification of aryl, hetaryl, or alkyl groups at positions 2 and 4 of the pyrrole ring. For example, replacing phenyl with pyridinyl (as in N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives) enhanced Mnk2 inhibitory activity (IC50_{50} < 50 nM) .
  • Biological assays : Evaluate anti-proliferative activity (e.g., against MV4-11 leukemia cells) and target engagement (e.g., phosphorylation of eIF4E) .
  • Statistical analysis : Use dose-response curves and regression models to correlate structural features with potency.

Q. Example SAR Table :

DerivativeR1_1 (Position 2)R2_2 (Position 4)Mnk2 IC50_{50} (nM)MV4-11 IC50_{50} (µM)
7k4-FluorophenylPyridin-4-yl12.30.45
7d3-ChlorophenylPhenyl68.91.92

Source : Derived from anti-leukemic activity data in .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic (PK) profiling : Measure absorption, distribution, metabolism, and excretion (ADME). For instance, compound 7k showed 89% oral bioavailability in murine models due to optimized logP (-1.2) and solubility (>10 mg/mL) .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Formulation adjustments : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoemulsions.

Q. What strategies enhance the pharmacokinetic profile of pyrrole-3-amine derivatives?

Methodological Answer:

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce oxidative metabolism .
  • Hydrogen bond optimization : Introduce polar groups (e.g., morpholine in 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)pyrimidin-2-amine) to improve aqueous solubility .
  • Pro-drug approaches : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability .

Key Notes for Experimental Design

  • Data validation : Always cross-verify biological activity with orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays) .
  • Crystallographic data : Deposit structures in the Cambridge Structural Database (CSD) to aid reproducibility .

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